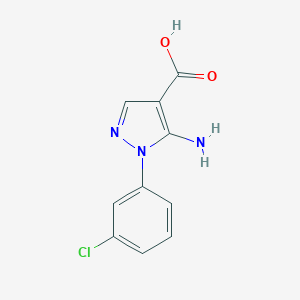

5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMZORHQHNQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352411 | |

| Record name | 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15070-84-5 | |

| Record name | 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic and Structural Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in pharmaceutical and biochemical research. The guide includes structured data tables, comprehensive experimental protocols, and visualizations of analytical workflows and potential biological signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. This guide serves as a technical resource for the spectroscopic characterization of this specific compound, providing foundational data for its identification, purity assessment, and further investigation in drug discovery and development contexts. The compound is noted as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and is also utilized in the development of agrochemicals and biochemical research.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is compiled from analogous compounds and theoretical predictions, providing a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Aromatic protons typically resonate in the range of 6.5-8.0 δ, while carbon atoms in an aromatic ring absorb between 110 and 140 δ.[2][3]

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | s | 1H | Pyrazole-H |

| ~7.4 - 7.6 | m | 4H | Aryl-H (chlorophenyl) |

| ~5.8 - 6.2 | br s | 2H | NH₂ |

| ~12.0 - 13.0 | br s | 1H | COOH |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | COOH |

| ~150 | C-NH₂ (Pyrazole) |

| ~140 | C-Aryl (Pyrazole) |

| ~135 | C-Cl (Aryl) |

| ~130 | CH (Aryl) |

| ~128 | CH (Aryl) |

| ~125 | CH (Aryl) |

| ~120 | CH (Aryl) |

| ~100 | C-COOH (Pyrazole) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. Aromatic rings show a characteristic C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[2][4]

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1700 - 1650 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |

| 1500 - 1400 | Medium | C=C stretch (Aromatic) |

| ~1250 | Medium | C-N stretch |

| ~1080 | Medium | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is crucial for determining the molecular weight and elemental composition of a compound.[6]

Table 4: Mass Spectrometry Data (Representative)

| m/z | Ion Type |

| ~251/253 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| ~234/236 | [M-OH]⁺ |

| ~206/208 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: All NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Perform a background scan of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[7]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The instrument should be calibrated to ensure high mass accuracy, typically better than 5 ppm.[8]

-

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

References

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. m.youtube.com [m.youtube.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, details the experimental procedures for its synthesis and crystallographic analysis, and explores its potential biological implications through an examination of related signaling pathways.

Core Crystallographic Data

The solid-state structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₀H₉N₃O₂) has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/n.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, notably the formation of a classic carboxylic acid dimer motif.[1][2] An intramolecular N—H⋯O hydrogen bond also contributes to the planarity of the molecule.[1][2]

The key crystallographic parameters are summarized in the table below for facile reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol [1][3] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/n[1] |

| a (Å) | 3.7937 (5)[1] |

| b (Å) | 21.613 (3)[1] |

| c (Å) | 11.1580 (16)[1] |

| β (°) | 92.170 (2)[1] |

| Volume (ų) | 914.2 (2)[1] |

| Z | 4[1] |

| Temperature (K) | 150[1] |

| Radiation | Mo Kα (λ = 0.71073 Å)[1] |

| R-factor | 0.043[1] |

Experimental Protocols

Synthesis and Crystallization

A representative synthesis for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor to the title acid, involves a one-pot, three-component reaction. This established methodology provides a reliable route to the pyrazole core.

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile:

-

Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).[4]

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as a water/ethanol mixture in the presence of a catalyst.[5]

-

Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 55 °C) for a sufficient duration (typically 15-30 minutes).[5]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis to 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid:

The resulting 4-carbonitrile derivative can be hydrolyzed to the corresponding 4-carboxylic acid under acidic or basic conditions, a standard organic chemistry transformation.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent, such as ethyl acetate.[6]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[1]

-

Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical and Experimental Workflow

The process from chemical synthesis to the final elucidated crystal structure follows a logical and well-defined workflow.

Potential Biological Significance and Signaling Pathways

While the direct biological activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a subject of ongoing research, related pyrazole derivatives have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including the human leukemia cell lines K562 and HL-60.

Studies on similar N-substituted pyrazole derivatives have shown that they can induce apoptosis in HL-60 cells. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the apoptotic program.

The following diagram illustrates this putative pro-apoptotic signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative and proapoptotic activities of a new class of pyrazole derivatives in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

An In-depth Technical Guide on the Physical and Chemical Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the development of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance. The information is presented to support further research and development efforts in academia and the pharmaceutical industry.

Chemical and Physical Properties

This compound is an off-white amorphous powder.[1] While a definitive boiling point has not been empirically determined due to the likelihood of decomposition at elevated temperatures, the boiling point of its ethyl ester derivative is 419.5°C, suggesting the carboxylic acid is not readily distillable. Information on its solubility in various common solvents and its pKa value is not extensively documented in publicly available literature and would require experimental determination.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN₃O₂ | [1] |

| Molecular Weight | 237.65 g/mol | [1] |

| CAS Number | 15070-84-5 | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 189 - 191 °C | [1] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, adapting established methods for the synthesis of 5-aminopyrazole derivatives. A plausible synthetic route is outlined below.

General Synthesis Pathway

The synthesis generally involves the reaction of a hydrazine derivative with a β-ketonitrile or a similar three-carbon precursor. A common method is the cyclocondensation of an arylhydrazine with a derivative of ethyl cyanoacetate.

Caption: General synthesis pathway for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids.

Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

-

To a solution of 3-chlorophenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

-

The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

The purified ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents).

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (chlorophenyl ring): Multiple signals in the range of δ 7.0-7.8 ppm.

-

Pyrazole CH: A singlet around δ 7.5-8.0 ppm.

-

Amino (NH₂): A broad singlet that may appear between δ 4.5-6.5 ppm.

-

Carboxylic Acid (OH): A very broad singlet, typically downfield (> δ 10 ppm), which may not always be observed.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the region of δ 115-140 ppm.

-

Pyrazole Carbons: Signals typically between δ 90-150 ppm.

-

Carboxylic Carbonyl: A signal in the range of δ 165-175 ppm.

FT-IR Spectroscopy (Predicted)

-

N-H Stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

O-H Stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.

-

C=C and C=N Stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.

Role as a Pharmaceutical Intermediate

The presence of multiple functional groups (amino, carboxylic acid, and the pyrazole ring) allows for diverse chemical modifications, making it a versatile building block for creating libraries of bioactive molecules.[1]

Caption: Potential applications of the core compound.

Potential Signaling Pathway Involvement

Given its application in developing anti-inflammatory and analgesic agents, derivatives of this compound likely interact with pathways involved in pain and inflammation.

-

Cyclooxygenase (COX) Inhibition: Many pyrazole-based anti-inflammatory drugs, such as celecoxib, function by inhibiting COX enzymes (COX-1 and/or COX-2), thereby blocking the production of prostaglandins which are key mediators of inflammation and pain.[3]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 5-aminopyrazole core is a key structural feature in some inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a target for oncology drug development.

Caption: Potential mechanism of action for anti-inflammatory effects.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide provides a foundational understanding of its properties and synthesis. Further experimental investigation is warranted to fully characterize its physicochemical properties, such as solubility and pKa, and to explore its biological activities and potential therapeutic applications in greater detail. The provided synthetic protocols and predicted spectral data offer a solid starting point for researchers in the field.

References

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Amino-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 5-amino-1H-pyrazole derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The 5-amino-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] These derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5] This technical guide provides a detailed overview of the biological activities of 5-amino-1H-pyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Amino-1H-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[3][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).[7][8][9]

A notable example is a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar efficacy against FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F.[7] Furthermore, it displayed potent antiproliferative activity against lung and gastric cancer cell lines.[7] Another study highlighted a 5-amino-1H-pyrazole-1-carbonyl derivative, 8e , which suppressed FGFR1-3 with IC50 values in the nanomolar range and potently inhibited the growth of SNU-16 and MCF-7 cancer cells.[8]

The JAK/STAT signaling pathway, crucial for cell growth and immunity, is another key target. A series of 4-amino-(1H)-pyrazole derivatives were developed as potent JAK inhibitors, with compound 3f exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[9]

Beyond kinase inhibition, some 5-aminopyrazole derivatives have shown cytotoxic effects through other mechanisms. For instance, a 5-aminopyrazole derivative, compound 22 , displayed significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines.[3]

Quantitative Anticancer Activity Data

| Compound/Derivative Class | Target/Cell Line | IC50/Activity | Reference |

| 5-amino-1H-pyrazole-4-carboxamide (10h ) | FGFR1 | 46 nM | [7] |

| FGFR2 | 41 nM | [7] | |

| FGFR3 | 99 nM | [7] | |

| FGFR2 V564F | 62 nM | [7] | |

| NCI-H520 (Lung Cancer) | 19 nM | [7] | |

| SNU-16 (Gastric Cancer) | 59 nM | [7] | |

| KATO III (Gastric Cancer) | 73 nM | [7] | |

| 5-amino-1H-pyrazole-1-carbonyl (8e ) | FGFR1 | 56.4 nM | [8] |

| FGFR2 | 35.2 nM | [8] | |

| FGFR3 | 95.5 nM | [8] | |

| SNU-16 (Gastric Cancer) | 0.71 µM | [8] | |

| MCF-7 (Breast Cancer) | 1.26 µM | [8] | |

| 4-amino-(1H)-pyrazole derivative (3f ) | JAK1 | 3.4 nM | [9] |

| JAK2 | 2.2 nM | [9] | |

| JAK3 | 3.5 nM | [9] | |

| 5-aminopyrazole derivative (22 ) | HCT-116 (Colorectal Carcinoma) | 3.18 µM | [3] |

| MCF-7 (Breast Cancer) | 4.63 µM | [3] | |

| Aryl azo imidazo[1,2-b]pyrazole (26a-c ) | MCF-7 (Breast Cancer) | 6.1 - 8.0 µM | [1] |

| Pyrazolo[1,5-a]pyrimidine (55h, 55j, 55l ) | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-amino-1H-pyrazole derivatives and a vehicle control.

-

Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway: FGFR Signaling Cascade

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.

Antimicrobial Activity: A Broad Spectrum of Action

5-Amino-1H-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][10][11] The structural versatility of the pyrazole core allows for modifications that can enhance potency and broaden the spectrum of activity.

For instance, a series of 5-amino-4-cyano-1H-pyrazole derivatives showed moderate to high inhibition against various bacteria and fungi.[10] Another study reported that pyrazole derivative 22 exhibited good antibacterial properties against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria.[3] Fused pyrazole systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have also been synthesized and evaluated as antimicrobial agents.[1][2]

Quantitative Antimicrobial Activity Data

| Compound/Derivative Class | Microorganism | MIC (µg/mL) / Inhibition Zone (mm) | Reference |

| Pyrazolo[1,5-a]pyrimidine (61b, 61i ) | E. coli, S. Typhi, B. megaterium, Micrococcus spp. | Powerful antimicrobial activities | [1] |

| 5-aminopyrazole derivative (25 ) | B. subtilis | 7.3 ± 1.1 mm | [3] |

| C. albicans | 6.6 ± 1.1 mm | [3] | |

| 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides (30a-d ) | M. tuberculosis | 2.23 - 4.61 µM | [3] |

| Hydrazone (21a ) | Bacteria | 62.5 - 125 | [11] |

| Fungi | 2.9 - 7.8 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The 5-amino-1H-pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases. 5-Amino-1H-pyrazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12][13]

A series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives were designed as multi-target anti-inflammatory agents, demonstrating inhibitory activity against COX-2, 5-LOX, and carbonic anhydrases.[12] The pyrazole scaffold is a key feature of the selective COX-2 inhibitor celecoxib, highlighting the therapeutic potential of this heterocyclic system in inflammation.[5][14]

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative Class | Target/Assay | IC50/Activity | Reference |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide (7a-j ) | hCA IX | 13.0 - 82.1 nM (KI) | [12] |

| hCA XII | 5.8 - 62.0 nM (KI) | [12] | |

| Pyrazoline (2g ) | Lipoxygenase | 80 µM | [13] |

Signaling Pathway: Arachidonic Acid Cascade and COX/LOX Inhibition

The arachidonic acid cascade is a key pathway in the inflammatory response, leading to the production of prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Conclusion

The 5-amino-1H-pyrazole core represents a highly versatile and valuable scaffold in modern drug discovery. The derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, with significant potential for the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the design of potent and selective drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of 5-amino-1H-pyrazole derivatives will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of pyrazole carboxylic acids in medicinal chemistry.

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs. When functionalized with a carboxylic acid, the pyrazole scaffold gains a crucial anchor for molecular interactions and a versatile handle for synthetic elaboration, giving rise to the esteemed class of pyrazole carboxylic acids. This technical guide provides an in-depth exploration of the diverse applications of pyrazole carboxylic acids in drug discovery, focusing on their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

Enzyme Inhibition: A Cornerstone of Pyrazole Carboxylic Acid Activity

Pyrazole carboxylic acids have demonstrated remarkable efficacy as inhibitors of various enzyme classes, playing a pivotal role in the modulation of pathological processes. Their ability to form specific interactions with active site residues, often facilitated by the carboxylic acid moiety, makes them potent and selective inhibitors.

Kinase Inhibition

The inhibition of protein kinases is a major strategy in cancer therapy. Pyrazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the kinase domain, these compounds can halt the signaling cascade that leads to endothelial cell proliferation and migration, crucial processes for tumor growth and metastasis.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Pyrazole carboxylic acid derivatives have been shown to act as effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and II).[1]

Protease Inhibition

Viral proteases are essential for the replication of many viruses, making them attractive targets for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, with some compounds exhibiting promising antiviral activity.[2][3]

Other Enzyme Targets

The inhibitory activity of pyrazole carboxylic acids extends to other enzyme classes as well. For instance, they have been discovered as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme implicated in blood pressure regulation.[4]

Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50 / Ki / EC50 | Reference |

| Pyrazole [3,4–d] pyridazine derivatives | hCA I | 9.03±3.81 - 55.42±14.77 nM (Ki) | [1] |

| Pyrazole [3,4–d] pyridazine derivatives | hCA II | 18.04±4.55 - 66.24±19.21 nM (Ki) | [1] |

| Substituted pyrazole compounds | hCA I | 1.03 ± 0.23 - 22.65 ± 5.36 µM (Ki) | [1] |

| Substituted pyrazole compounds | hCA II | 1.82 ± 0.30 - 27.94 ± 4.74 µM (Ki) | [1] |

| Pyrazole-3-carboxylic acid derivatives | DENV Protease | 6.5 µM - 14 µM (IC50) | [3] |

| Pyrazole-3-carboxylic acid derivatives | DENV-2 (antiviral) | 4.1 µM (EC50) | [3] |

| Pyrazole-3-carboxylic acid derivative (Compound 50) | DENV Protease | 7.9 µM (IC50) | [3] |

| Pyrazole-3-carboxylic acid derivative (Compound 50) | ZIKV Protease | 8.3 µM (IC50) | [3] |

| Pyrazole-3-carboxylic acid derivative (Compound 50) | WNV Protease | 32 µM (IC50) | [3] |

| Pyrazoline-conjugated pyrrole-3-carboxylic acid | VEGFR-2 | -9.5 kcal/mol (Binding Affinity) | [5] |

Receptor Antagonism: Modulating Cellular Signaling

Beyond enzyme inhibition, pyrazole carboxylic acids have emerged as potent antagonists for a range of cell surface and intracellular receptors, enabling the fine-tuning of cellular signaling pathways.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. A novel series of pyrazole carboxylic acids has been identified as antagonists of the EP1 receptor, a prostaglandin E2 receptor subtype implicated in pain and inflammation.[6] Furthermore, pyrazole carboxylic acid derivatives have been designed and synthesized as endothelin (ET) receptor antagonists, with potential applications in cardiovascular diseases.[7][8]

Nuclear Receptors

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental toxins. A pyrazole carboxylic acid amide derivative, CH-223191, has been identified as a potent and specific antagonist of the AhR, preventing the toxic effects of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[9]

Antimicrobial and Antiviral Applications

The pyrazole scaffold is a common feature in many compounds exhibiting antimicrobial and antiviral properties. The addition of a carboxylic acid moiety can enhance these activities.

Antibacterial and Antifungal Activity

Various pyrazole carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal strains. For instance, certain derivatives have demonstrated inhibitory activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria and the fungus Candida albicans.[1][10]

Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Nitro-substituted pyrazole derivative | Bacillus cereus | 128 | [1] |

| Pyrazole analogue (Compound 3) | Escherichia coli | 0.25 | [11] |

| Pyrazole analogue (Compound 4) | Streptococcus epidermidis | 0.25 | [11] |

| Pyrazole analogue (Compound 2) | Aspergillus niger | 1 | [11] |

Antiviral Activity

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole carboxylic acids is crucial for rational drug design and development. Below are representations of key pathways targeted by these compounds.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Antagonism.

Experimental Protocols

General Synthesis of 5-Substituted-1H-pyrazole-3-carboxylic acids

The synthesis of pyrazole carboxylic acids can be achieved through various routes. A common method involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.

Caption: General Synthetic Workflow.

Detailed Methodology:

-

Condensation: A substituted hydrazine (1.0 eq) and a β-ketoester (1.0 eq) are dissolved in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude pyrazole ester is then taken to the next step.

-

Saponification: The crude ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M). The mixture is heated to reflux for several hours to facilitate the hydrolysis of the ester.

-

Acidification and Isolation: After cooling, the reaction mixture is concentrated, and water is added. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid (e.g., 2 M). The precipitated pyrazole carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of pyrazole carboxylic acid derivatives against carbonic anhydrase can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: A stock solution of human carbonic anhydrase (e.g., 1 mg/mL) is prepared in cold Assay Buffer and diluted to the desired working concentration just before use.

-

Substrate Solution: A stock solution of p-NPA (e.g., 3 mM) is prepared in acetonitrile or DMSO.

-

Inhibitor Solutions: Test compounds are dissolved in DMSO to prepare stock solutions (e.g., 10 mM) and then serially diluted in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Assay Buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in a kinetic mode at regular intervals for a specified duration.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vitro DENV NS2B-NS3 Protease Inhibition Assay (FRET-based)

The inhibitory effect of pyrazole carboxylic acids on DENV protease activity can be assessed using a Förster Resonance Energy Transfer (FRET)-based assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, containing a suitable concentration of a detergent (e.g., 0.01% Triton X-100) and glycerol.

-

Enzyme Solution: Recombinant DENV NS2B-NS3 protease is diluted to the desired concentration in Assay Buffer.

-

Substrate Solution: A FRET-based peptide substrate containing a fluorophore and a quencher is dissolved in Assay Buffer.

-

Inhibitor Solutions: Test compounds are prepared as described for the carbonic anhydrase assay.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the enzyme solution and the inhibitor solution.

-

Incubate at the optimal temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.

-

IC50 values are determined as described in the carbonic anhydrase assay protocol.

-

Conclusion

Pyrazole carboxylic acids represent a versatile and highly valuable class of compounds in medicinal chemistry. Their ability to potently and selectively interact with a wide array of biological targets, including enzymes and receptors, has led to their successful application in the development of therapeutics for a broad spectrum of diseases. The synthetic accessibility of the pyrazole core, coupled with the functional versatility of the carboxylic acid group, ensures that this scaffold will continue to be a fertile ground for the discovery of novel and effective medicines. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 10. content.abcam.com [content.abcam.com]

- 11. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Synthetic Routes of 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrazoles are a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile structure serves as a key building block for the synthesis of a wide array of fused heterocyclic systems, many of which exhibit potent biological activities. This has led to their incorporation into numerous pharmaceutical agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer therapies. The continued interest in 5-aminopyrazole derivatives necessitates a comprehensive understanding of their synthetic pathways. This technical guide provides an in-depth review of the core synthetic routes for 5-aminopyrazoles, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating the synthetic workflows through logical diagrams.

Core Synthetic Strategies

The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a C3 electrophilic component containing a nitrile group. The most prevalent and versatile methods involve the use of β-ketonitriles and malononitrile derivatives as the C3 synthon. Additionally, modern techniques such as solid-phase and microwave-assisted synthesis have been developed to enhance efficiency and facilitate the generation of compound libraries.

Synthesis from β-Ketonitriles and Hydrazines

The reaction between β-ketonitriles and hydrazines is the most widely employed method for the preparation of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.[1][2]

-

Starting Materials: β-Ketonitrile, Hydrazine (or substituted hydrazine)

-

Intermediate: Hydrazone

-

Product: 5-Aminopyrazole

Below is a logical diagram illustrating the general workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Caption: General synthesis of 5-aminopyrazoles from β-ketonitriles.

| R1 | R2 | Hydrazine (R3) | Solvent | Conditions | Time | Yield (%) | Reference |

| Ph | H | Phenylhydrazine | Ethanol | Reflux | 4h | 92 | [1] |

| Me | H | Hydrazine hydrate | Ethanol | Reflux | 3h | 85 | [1] |

| CF3 | Ph | 2-Hydrazino-4-methylquinoline | Methanol | rt | 12h | 78 | [1] |

| Ph | COPh | Phenylhydrazine | Acetic Acid | Reflux | 6h | 88 | [1] |

| Me | COOEt | Hydrazine hydrate | Ethanol | Reflux | 5h | 90 | [1] |

A mixture of benzoylacetonitrile (1.45 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in absolute ethanol (20 mL) is refluxed for 4 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to afford 5-amino-1,3-diphenyl-1H-pyrazole. The product can be further purified by recrystallization from ethanol.

Synthesis from Malononitrile Derivatives and Hydrazines

The reaction of malononitrile and its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position. The reaction of malononitrile itself with hydrazine can lead to dimerization of malononitrile before cyclization.[1] However, using substituted malononitriles or controlling the reaction conditions can lead to the desired 5-aminopyrazole derivatives in good yields.[1]

-

Starting Materials: Malononitrile derivative, Hydrazine (or substituted hydrazine)

-

Product: 3,5-Diaminopyrazole or 5-Amino-4-cyanopyrazole

The following diagram illustrates the synthetic pathways from malononitrile derivatives.

Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.

| Malononitrile Derivative | Hydrazine | Solvent | Conditions | Time | Yield (%) | Reference |

| Malononitrile | Hydrazine hydrate | Water | Reflux | 2h | 75 (for 5-amino-4-cyanopyrazole) | [1] |

| Phenylmalononitrile | Hydrazine hydrate | Ethanol | Reflux | 3h | 88 (for 3,5-diamino-4-phenylpyrazole) | [3] |

| (Ethoxymethylene)malononitrile | Hydrazine hydrate | Ethanol | rt | 1h | 95 (for 5-amino-4-cyanopyrazole) | [1] |

| Benzylidenemalononitrile | Phenylhydrazine | Ethanol | Reflux | 5h | 82 | [4] |

To a solution of phenylmalononitrile (1.56 g, 10 mmol) in ethanol (25 mL), hydrazine hydrate (80%, 0.63 mL, 10 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 3 hours.[3] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried to give 3,5-diamino-4-phenylpyrazole.

Solid-Phase Synthesis of 5-Aminopyrazoles

Solid-phase synthesis offers a powerful platform for the generation of 5-aminopyrazole libraries for high-throughput screening.[5] In a typical approach, a β-ketoester is immobilized on a solid support, such as Wang resin, and then converted to the corresponding β-ketonitrile.[1] Subsequent reaction with a hydrazine and cleavage from the resin yields the desired 5-aminopyrazole.

Caption: Solid-phase synthesis workflow for 5-aminopyrazoles.

| Resin | Linker | Hydrazine | Cleavage Agent | Purity (%) | Overall Yield (%) | Reference |

| Wang Resin | Ester | Phenylhydrazine | TFA | >90 | 65-85 | [1] |

| Merrifield Resin | Thioether | Hydrazine hydrate | TFA | >95 | 70-90 | [1] |

| Rink Amide Resin | Amide | Methylhydrazine | TFA | >90 | 60-80 | [5] |

Wang resin is swelled in dichloromethane (DCM). The first amino acid is loaded onto the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4] The Fmoc protecting group is removed with piperidine in dimethylformamide (DMF). The subsequent β-ketoacid is coupled, followed by conversion to the β-ketonitrile using a dehydrating agent. The resin-bound β-ketonitrile is then treated with a solution of the desired hydrazine in a suitable solvent (e.g., ethanol or DMF) at elevated temperature. After the reaction is complete, the resin is washed thoroughly to remove excess reagents. The final 5-aminopyrazole is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM. The crude product is then purified by preparative HPLC.

Microwave-Assisted Synthesis of 5-Aminopyrazoles

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines can be significantly enhanced under microwave irradiation, often reducing reaction times from hours to minutes.[6]

| R1 | R2 | Hydrazine (R3) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Androst-5-en-3β-ol | H | Phenylhydrazine HCl | Ethanol | 100 | 10 | 90 | [7] |

| Androst-5-en-3β-ol | H | 4-Fluorophenylhydrazine HCl | Ethanol | 100 | 10 | 94 | [7] |

| Me | H | Phenylhydrazine | Acetic Acid | 300 | 5 | 88 | [8] |

| Ph | H | Hydrazine hydrate | Ethanol | 150 | 2 | 91 | [9] |

To a solution of 16-cyano-3β-hydroxy-androst-5-en-17-one (157 mg, 0.5 mmol) in ethanol (5 mL), the respective arylhydrazine hydrochloride (0.75 mmol) and sodium acetate (61.5 mg, 0.75 mmol) are added in a microwave process vial. The mixture is irradiated in a microwave synthesizer at 120 °C for 10 minutes.[7] After completion, the reaction mixture is poured into water and the precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel.

Conclusion

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry with several reliable and high-yielding methodologies. The classical approach involving the condensation of β-ketonitriles with hydrazines remains a cornerstone of 5-aminopyrazole synthesis due to its versatility and broad substrate scope. The use of malononitrile derivatives provides an efficient route to diaminopyrazoles and other highly functionalized analogs. Furthermore, the advent of modern techniques such as solid-phase and microwave-assisted synthesis has significantly expanded the toolkit for chemists, enabling the rapid generation of diverse 5-aminopyrazole libraries for drug discovery and other applications. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. This guide provides a comprehensive overview to aid researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. rsc.org [rsc.org]

- 5. Solid-phase synthesis of 5-substituted amino pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. real.mtak.hu [real.mtak.hu]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

CAS number and molecular weight of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

This guide provides comprehensive technical information on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 15070-84-5 | [1] |

| Molecular Formula | C₁₀H₈ClN₃O₂ | [1] |

| Molecular Weight | 237.65 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 189 - 191 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are crucial for its application in research. The following sections outline potential laboratory protocols.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step reaction sequence, which is a common method for the preparation of pyrazole derivatives. A representative synthesis workflow is illustrated in the diagram below. The process typically starts from a substituted phenylhydrazine and a suitable three-carbon synthon, followed by cyclization and functional group manipulations to yield the final product.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

To assess the purity of this compound, a standard method is reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Temperature: 25 °C

Biological and Chemical Significance

This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its structural motifs are found in compounds developed for diverse applications.

Potential Applications in Drug Discovery

The pyrazole core is a well-established scaffold in medicinal chemistry. This particular derivative, with its amino and carboxylic acid functionalities, is a key building block for creating more complex molecules with potential therapeutic activities. The diagram below illustrates a conceptual pathway from this intermediate to potential drug candidates.

Role in Agrochemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized in the development of novel agrochemicals. The pyrazole ring system is a component of many modern herbicides and fungicides, and this intermediate can be used to synthesize new crop protection agents.

Visualizations

The following diagrams illustrate key conceptual workflows related to this compound.

Caption: Conceptual synthesis of the target compound.

Caption: Path from intermediate to drug candidate.

References

Solubility of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Understanding the solubility of this compound is crucial for its formulation, bioavailability, and overall development as a potential therapeutic agent. This guide will explore the theoretical aspects of its solubility and provide a practical approach to its measurement.

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties.

-

Functional Groups and Polarity: The presence of an amino (-NH2) group and a carboxylic acid (-COOH) group imparts polarity to the molecule, suggesting potential solubility in polar solvents. These groups can participate in hydrogen bonding with solvent molecules.

-

Aromatic Rings: The chlorophenyl and pyrazole rings are largely non-polar, which may contribute to solubility in less polar organic solvents.

-

Influence of pH: The carboxylic acid and amino groups are ionizable. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, while in basic solutions, the carboxylic acid will be deprotonated, both of which generally lead to increased aqueous solubility compared to the isoelectric point where the molecule is neutral.

Based on these structural features, it is anticipated that the compound will exhibit limited solubility in pure water but may have enhanced solubility in acidic or basic aqueous solutions, as well as in polar organic solvents.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in various solvents, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[1]

Proposed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a range of solvents at controlled temperatures.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Repeat the experiment at different temperatures and with different solvents.

-

The following diagram illustrates the proposed experimental workflow for determining the solubility of the compound.

Factors Influencing Solubility

The solubility of a compound like this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent. The following diagram illustrates these relationships.

Data Presentation

While specific data is not available, the results from the proposed experimental protocol should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Water | 37 | |

| PBS (pH 5.0) | 25 | |

| PBS (pH 7.4) | 25 | |

| PBS (pH 9.0) | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetone | 25 | |

| DMSO | 25 |

Conclusion

The solubility of this compound is a critical parameter for its development in pharmaceutical applications. Although quantitative data is not currently available in the public domain, this guide provides a robust theoretical and practical framework for its determination. By understanding the molecular characteristics and employing a systematic experimental approach, researchers can accurately characterize the solubility profile of this compound, enabling informed decisions in formulation and development processes.

References

The Core Mechanism of 5-Aminopyrazole Compounds in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, focusing on their interactions with key biological targets. We will delve into their roles as potent inhibitors of various enzyme families, particularly kinases, and their subsequent impact on cellular signaling pathways implicated in a range of pathologies, including cancer and inflammatory disorders. This document summarizes quantitative data on their efficacy, details key experimental protocols for their evaluation, and provides visual representations of their mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The 5-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position. This structural motif serves as a versatile pharmacophore, enabling the synthesis of a diverse library of compounds with a broad range of biological activities.[1][2] These compounds have garnered significant attention in drug discovery due to their ability to selectively target and modulate the activity of various enzymes and receptors.[3] Their therapeutic potential spans multiple domains, including oncology, inflammation, and neurodegenerative diseases. This guide will focus on the primary mechanisms through which 5-aminopyrazole derivatives exert their biological effects, with a particular emphasis on their role as kinase inhibitors.

Key Biological Targets and Mechanisms of Action

5-Aminopyrazole compounds primarily exert their effects by acting as competitive inhibitors at the ATP-binding sites of various protein kinases. This inhibition disrupts downstream signaling cascades, thereby interfering with pathological processes such as uncontrolled cell proliferation and pro-inflammatory cytokine production.

Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. 5-Aminopyrazole derivatives have been successfully developed as potent inhibitors of several key kinase families.

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its aberrant activation is implicated in various B-cell malignancies. 5-Aminopyrazole-based compounds, such as pirtobrutinib , have been developed as highly selective and potent non-covalent inhibitors of BTK.[4][5] These inhibitors bind to the kinase domain of BTK, preventing its activation and downstream signaling, which ultimately leads to decreased B-cell proliferation and survival.

The FGFR family of receptor tyrosine kinases plays a pivotal role in cell growth, differentiation, and angiogenesis.[6] Aberrant FGFR signaling is a known driver in various cancers. 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR inhibitors, demonstrating nanomolar efficacy against multiple FGFR isoforms.[3] By blocking the ATP-binding site, these compounds inhibit FGFR autophosphorylation and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[7]

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors via the JAK-STAT pathway.[8][9] This pathway is critical for immune function and hematopoiesis, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. 5-Aminopyrazole-based compounds have been developed as potent and selective inhibitors of JAKs, particularly JAK2.[10] By inhibiting JAK-mediated phosphorylation of STAT proteins, these compounds block the translocation of STAT dimers to the nucleus and subsequent gene transcription.[11][12]

p38 MAPKs are a family of serine/threonine kinases that are activated in response to cellular stress and inflammatory cytokines.[2][13] They play a key role in the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK.[14][15] By inhibiting p38 MAPK, these compounds can suppress the inflammatory response, making them promising candidates for the treatment of inflammatory diseases.[16]

Other Biological Activities

Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated a range of other biological effects:

-

Cyclooxygenase (COX) Inhibition: Some derivatives exhibit inhibitory activity against COX enzymes, particularly COX-2, which is involved in inflammation and pain.[17][18]

-

Carbonic Anhydrase Inhibition: Certain 5-aminopyrazole compounds have shown inhibitory effects against carbonic anhydrases, which are implicated in various physiological and pathological processes.

-

Antioxidant Activity: Several 5-aminopyrazole derivatives have demonstrated radical scavenging properties in assays such as the DPPH assay, suggesting a potential role in combating oxidative stress.[19]

Quantitative Data on Biological Activity

The potency of 5-aminopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific targets. The following tables summarize representative IC50 values for different classes of 5-aminopyrazole inhibitors.

Table 1: IC50 Values of 5-Aminopyrazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |

| BTK Inhibitor | BTK | Pirtobrutinib | 5.69 | [4] |

| Pan-FGFR Inhibitor | FGFR1 | Compound 10h | 46 | [3] |

| FGFR2 | Compound 10h | 41 | [3] | |

| FGFR3 | Compound 10h | 99 | [3] | |

| JAK Inhibitor | JAK1 | Abrocitinib | 29 | [20] |

| JAK2 | Fedratinib | 3 | [20] | |

| TYK2 | Deucravacitinib | (allosteric) | [20] | |

| p38 MAPK Inhibitor | p38α | Compound 9i | 40 | [21] |

| p38α | BIRB 796 | Kd = 0.1 | [22] |

Table 2: IC50 Values of 5-Aminopyrazole Derivatives in Cellular Assays

| Compound Class | Cell Line | Assay | Compound Example | IC50 (nM) | Reference |

| Pan-FGFR Inhibitor | NCI-H520 (Lung Cancer) | Proliferation | Compound 10h | 19 | [3] |

| SNU-16 (Gastric Cancer) | Proliferation | Compound 10h | 59 | [3] | |

| KATO III (Gastric Cancer) | Proliferation | Compound 10h | 73 | [3] | |

| JAK Inhibitor | NCI-H1975 | STAT3 Phosphorylation | JAK1-IN-4 | 227 | [23] |

| p38 MAPK Inhibitor | Human Whole Blood | TNF-α production | AMG-548 | 3 | [24] |

Table 3: Antioxidant and Anti-platelet Activity of 5-Aminopyrazole Derivatives

| Compound | DPPH Scavenging (AA%) | Platelet Aggregation Inhibition (IC50, µM) | Platelet ROS Production Inhibition (IC50, µM) | Reference |

| 4b | 27.65 | >500 | >500 | [19] |

| 4c | 15.47 | >500 | >500 | [19] |

| 3b | <1 | 113 | 139 | [19] |

| 3c | 5.09 | 139 | 121 | [19] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 5-aminopyrazole compounds.

Caption: BTK Signaling Pathway Inhibition. (Max Width: 760px)

Caption: FGFR Signaling Pathway Inhibition. (Max Width: 760px)

References

- 1. researchgate.net [researchgate.net]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirtobrutinib | BTK (Bruton's tyrosine kinase) inhibitor | CAS 2101700-15-4 | Buy Pirtobrutinib from Supplier InvivoChem [invivochem.com]

- 5. pirtobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. mdpi.com [mdpi.com]

- 19. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. JAK/STAT signaling | CymitQuimica [cymitquimica.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract